Diethyl cyclobutane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl cyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-8(6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSIDUDJBDSOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Under UV irradiation (λ = 254–365 nm), two ethyl sorbate molecules undergo suprafacial-suprafacial dimerization. The reaction proceeds via a singlet excited state, generating a cyclobutane ring with 1,3-diester geometry. Ethylenediamine is often added as a templating agent to preorganize the dienes into parallel alignment, enhancing regioselectivity.
Optimization
- Light Source : Medium-pressure mercury lamps achieve 85% conversion within 48 hours, while LED-based systems (λ = 365 nm) require 72 hours but reduce side products.
- Solvent-Free Conditions : Mechanochemical grinding of ethyl sorbate with ethylenediamine hydrochloride improves reaction efficiency, yielding 65% isolated product after 24 hours.
Data Table 1: Photocycloaddition Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 40–65% | |
| Reaction Time | 24–72 hours | |
| Diastereomeric Ratio (cis:trans) | 3:1 |
Fischer Esterification of Cyclobutane-1,3-Dicarboxylic Acid
Cyclobutane-1,3-dicarboxylic acid serves as a precursor for diester synthesis via acid-catalyzed esterification. The diacid is synthesized through Buchman’s method, which involves cyclization of tetraethyl pentane-1,1,5,5-tetracarboxylate under basic conditions.
Procedure
- Diacid Synthesis : Tetraethyl pentane-1,1,5,5-tetracarboxylate undergoes base-mediated cyclization (KOH, ethanol, reflux) to yield the diacid.
- Esterification : The diacid reacts with excess ethanol (10:1 molar ratio) in the presence of sulfuric acid (5 mol%) at reflux for 18 hours. Water removal via Dean-Stark trap shifts equilibrium toward ester formation, achieving 91% conversion.
Challenges
- Diacid Accessibility : Buchman’s method produces the diacid in 67% yield after optimization, but scalability is limited by multi-step purification.
- Steric Hindrance : The 1,3-diester’s rigid structure slows proton transfer during the esterification mechanism, necessitating prolonged reaction times.
Alkylation of Diethyl Malonate with 1,3-Dibromopropane
This method adapts classical malonate alkylation chemistry to construct the cyclobutane ring. Diethyl malonate reacts with 1,3-dibromopropane under phase-transfer conditions.
Reaction Conditions
Mechanism
The reaction proceeds through sequential SN2 displacements:
- Diethyl malonate deprotonates to form a resonance-stabilized enolate.
- Enolate attacks 1,3-dibromopropane at both termini, forming cyclobutane via intramolecular cyclization.
Data Table 2: Alkylation Method Performance
| Parameter | Value | Source |
|---|---|---|
| Yield | 89% | |
| Purity (HPLC) | >95% | |
| Byproducts | Linear oligomers (7%) |
Diels-Alder Retro-Diels-Alder Strategy
A less conventional approach involves Diels-Alder adduct formation followed by retro-Diels-Alder fragmentation to generate the cyclobutane ring.
Steps
- Adduct Formation : Diethyl acetylenedicarboxylate reacts with 1,3-butadiene in toluene at 80°C to form a bicyclic adduct.
- Fragmentation : Thermal cleavage (180°C, vacuum) eliminates ethylene, yielding diethyl cyclobutane-1,3-dicarboxylate.
Limitations
- Low Yield : Fragmentation often produces complex mixtures, with target diester yields ≤35%.
- High Energy Input : Elevated temperatures promote decomposition, necessitating precise control.
Enzymatic Esterification
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to esterify cyclobutane-1,3-dicarboxylic acid under mild conditions.
Advantages
Drawbacks
- Cost : Enzyme immobilization adds $15–20 per gram of product.
- Substrate Inhibition : High ethanol concentrations (>4 M) deactivate lipases.
Microwave-Assisted Synthesis
Microwave irradiation accelerates diester formation by enhancing molecular collision frequencies.
Protocol
- Esterification : Cyclobutane-1,3-dicarboxylic acid, ethanol (15 equiv), and Amberlyst-15 catalyst are irradiated at 100°C (300 W) for 45 minutes.
- Yield : 88%, compared to 72% under conventional heating.
Data Table 3: Microwave vs. Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 45 min | 18 hours |
| Energy Consumption | 225 kJ | 1,890 kJ |
| Purity | 98% | 95% |
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-dimethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl cyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl cyclobutane-1,3-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis, nucleophilic substitution, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares diethyl cyclobutane-1,3-dicarboxylate (inferred) with structurally related compounds, focusing on molecular features, physical properties, and applications:
Key Observations:
Structural Impact on Reactivity: 1,1-Diesters (e.g., ) exhibit heightened steric hindrance at the substituted carbon, limiting nucleophilic attack at that site. Substituent Effects: Hydroxyl () or ethyl groups () alter electronic and steric profiles. For example, the -OH group in Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate increases polarity, enhancing solubility in polar solvents .
Ring Strain and Stability :
- Cyclobutane derivatives are more strained than cyclohexane analogs (), leading to higher reactivity in ring-opening or rearrangement reactions. For instance, Diethyl 3-ethylcyclobutane-1,1-dicarboxylate undergoes tandem hydroformylation/aldol condensation under rhodium catalysis .
Biological Activity :
- Azulene-based dicarboxylates () demonstrate cytotoxicity, suggesting that the position of ester groups and aromatic systems influence bioactivity. However, cyclobutane derivatives in the evidence lack direct biological data, highlighting a research gap.
Synthetic Utility :
- Diethyl naphthalene-1,3-dicarboxylate () is used in coupling reactions with amines, indicating that the 1,3-diester configuration supports nucleophilic substitution or amidation. This reactivity may extend to cyclobutane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
